molecular formula C6H4Cl2N2O B183715 4,6-Dichloronicotinamide CAS No. 70593-57-6

4,6-Dichloronicotinamide

Cat. No. B183715
CAS RN: 70593-57-6
M. Wt: 191.01 g/mol
InChI Key: IQVYHPUXNYVYFW-UHFFFAOYSA-N
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Description

4,6-Dichloronicotinamide is a chemical compound with the molecular formula C6H4Cl2N2O . It has a molecular weight of 191.01 g/mol.


Molecular Structure Analysis

The molecular structure of 4,6-Dichloronicotinamide consists of a pyrimidine ring with two chlorine atoms attached at the 4th and 6th positions, and a nicotinamide group .


Physical And Chemical Properties Analysis

4,6-Dichloronicotinamide is a solid at room temperature . For more detailed physical and chemical properties, please refer to a comprehensive chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Biochemical Research

4,6-Dichloronicotinamide: is utilized in proteomics research due to its biochemical properties . It serves as a precursor in the synthesis of more complex compounds and can be used to study biochemical pathways and interactions within cells.

Pharmaceutical Development

In pharmaceutical research, 4,6-Dichloronicotinamide is explored for its potential as a building block in drug design and synthesis . Its structural properties allow for the creation of various derivatives that could lead to the development of new therapeutic agents.

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as an intermediate. It’s involved in various synthetic pathways, contributing to the production of a wide range of chemicals and substances . Its reactivity with other chemical entities makes it a valuable asset in synthetic organic chemistry.

Material Science

4,6-Dichloronicotinamide: is also significant in material science. Researchers investigate its properties in the development of new materials, such as polymers or coatings, which could have unique physical or chemical characteristics beneficial for industrial applications .

Environmental Science

In environmental applications, 4,6-Dichloronicotinamide could be used to understand and mitigate the effects of various pollutants. Its interactions with other compounds can provide insights into environmental processes and help develop methods for pollution control .

Analytical Chemistry

Lastly, 4,6-Dichloronicotinamide is important in analytical chemistry. It can be used as a standard or reagent in different analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Safety and Hazards

4,6-Dichloronicotinamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

4,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVYHPUXNYVYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344873
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70593-57-6
Record name 4,6-Dichloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (7.70 mL, 88.3 mmol) was added over 1 hour to a suspension of 4,6-dichloronicotinic acid (8.47 g, 44.1 mmol) in dimethylformamide (200 mL) at room temperature. The reaction mixture was stirred for an additional 3 hours at room temperature then concentrated in vacuo. The residue was dissolved in CH2Cl2 (200 mL) followed by the dropwise addition of NH4OH (8.3 mL, 130 mmol) over 30 minutes [Note: reaction is exothermic upon addition of NH4OH and care was taken to control the rate of addition so that the reaction temperature did not exceed 25° C.]. The reaction mixture was stirred for an additional 1 hour at room temperature then diluted with water (600 mL) and extracted with EtOAc (4×600 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated to give the title compound as a light brown solid (8.05 g, 95% yield). This material was carried forward without further purification.
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

4,6-Dichloro-nicotinic acid (10.3 g, 53.4 mmol) was suspended in CH2Cl2 (200 mL). Oxalyl chloride (14 mL, 158 mmol) was added and the reaction was placed in an ice bath. DMF (1.0 mL) was added and the reaction was fitted with an air cooled condenser. The reaction was stirred for 3 h and allowed to warm to 25° C. The volatiles were removed in vacuo and the crude residue was resuspended in THF (200 mL) and cooled to 0° C. To this stirred suspension was added concentrated aqueous ammonia (75 mL) dropwise and the reaction was allowed to stir for 1 h. The volatiles were removed and the crude was redissolved in EtOAc and poured into brine. The aqueous phase was separated and extracted twice with EtOAc. The organic layers were combined, dried (Na2SO4), decanted and concentrated to afford 4,6-dichloro-nicotinamide as a beige solid (7.27 g, 71%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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